5-HT2A Binding Affinity vs. 2C-T-2
2C-T exhibits lower binding affinity for the primary psychedelic target, the 5-HT2A receptor, compared to its extended-chain homologs. The parent compound 2C-T (Ki = 54 nM) is less potent than 2C-T-2 (Ki = 14 nM) and 2C-T-7 (Ki = 1 nM) in displacing radioligand from human 5-HT2A receptors expressed in transfected cells [1]. This demonstrates that elongating the 4-position alkylthio group from methyl to ethyl to propyl enhances receptor affinity.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 54 nM |
| Comparator Or Baseline | 2C-T-2: Ki = 14 nM; 2C-T-7: Ki = 1 nM |
| Quantified Difference | 2C-T has ~4-fold lower affinity than 2C-T-2 and ~54-fold lower affinity than 2C-T-7. |
| Conditions | Human 5-HT2A receptor radioligand binding assay in transfected cells. |
Why This Matters
This difference defines 2C-T as the low-affinity baseline for the 2C-T series, essential for SAR studies mapping affinity changes to alkylthio chain length.
- [1] Luethi D, Trachsel D, Hoener MC, et al. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. 2018;134(Pt A):141-148. View Source
